

Application Notes and Protocols: Multiple-Ascending Dose (MAD) Clinical Trial of ARV-102

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the key findings and methodologies from the multiple-ascending dose (MAD) clinical trial of ARV-102, an investigational oral PROTAC (PROteolysis TArgeting Chimera) degrader of Leucine-Rich Repeat Kinase 2 (LRRK2). This document is intended to guide researchers and drug development professionals in understanding the clinical evaluation of this novel therapeutic agent for neurodegenerative diseases such as Parkinson's disease.

Introduction

ARV-102 is a brain-penetrant, oral PROTAC designed to selectively target and degrade LRRK2, a protein implicated in the pathogenesis of both genetic and idiopathic Parkinson's disease.[1][2] Overactivity of LRRK2 is believed to contribute to lysosomal dysfunction and neuroinflammation.[1] By harnessing the body's natural ubiquitin-proteasome system, ARV-102 aims to eliminate the LRRK2 protein rather than merely inhibiting its enzymatic activity.[3][4] The first-in-human Phase 1 clinical trial of ARV-102 included single-ascending dose (SAD) and multiple-ascending dose (MAD) cohorts to evaluate its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in healthy volunteers and patients with Parkinson's disease. [1][5]

Summary of Quantitative Data



The following tables summarize the key quantitative data from the ARV-102 MAD clinical trial in healthy volunteers and patients with Parkinson's disease.

Table 1: Pharmacodynamic Response in Healthy

Volunteers (MAD Cohort)[6][7][8]

Dose (once daily for 14 days)	LRRK2 Reduction in PBMCs	LRRK2 Reduction in CSF
≥20 mg	>90%	>50%
80 mg	>90%	>50%

PBMCs: Peripheral Blood Mononuclear Cells; CSF: Cerebrospinal Fluid

Table 2: Pharmacodynamic Response in Parkinson's

Disease Patients (SAD Cohort)[1][6]

Dose (single dose)	Median LRRK2 Reduction in PBMCs
50 mg	86%
200 mg	97%

Table 3: Pharmacokinetic Profile in Healthy

Volunteers[7][8]

Parameter	Value
Median Tmax (Time to Maximum Concentration)	6 hours
Median Terminal Plasma Half-life	73 hours
Exposure (Plasma and CSF)	Increased in a dose-dependent manner

Table 4: Safety and Tolerability in Healthy Volunteers (SAD and MAD Cohorts)[6][9]



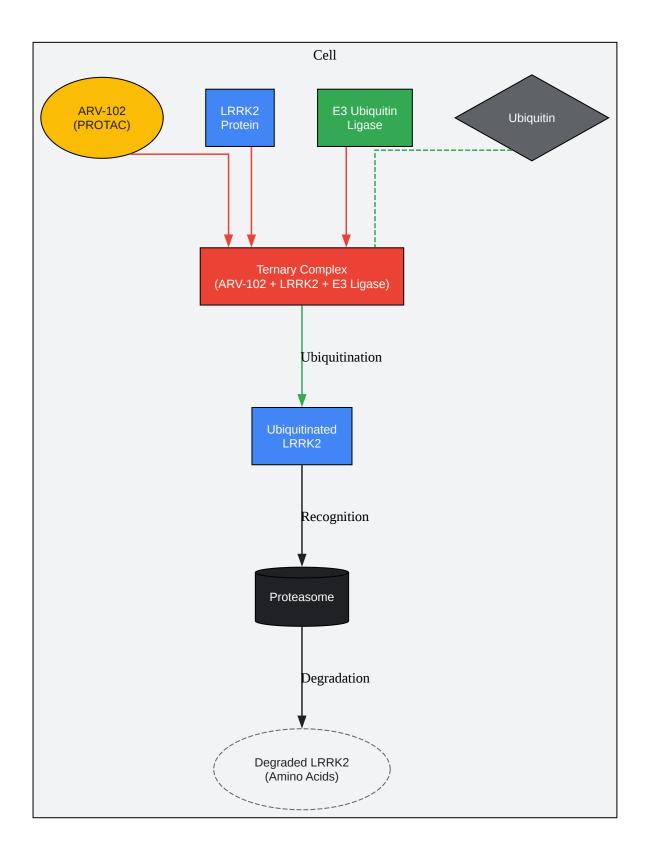
Adverse Events	Details
Serious Adverse Events (SAEs)	None reported
Discontinuations due to Adverse Events	None
Most Common Treatment-Related AEs (SAD)	Headache (17.1% vs 0% placebo), Fatigue (8.6% vs 25% placebo)

AEs: Adverse Events

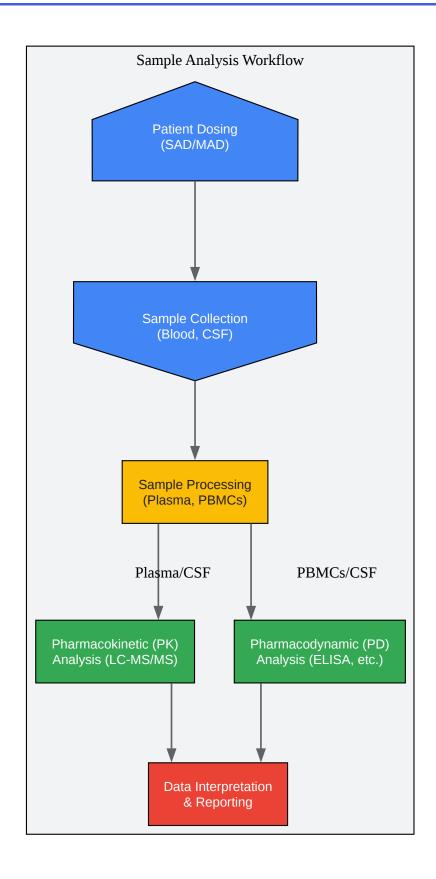
Signaling Pathway

The following diagram illustrates the proposed mechanism of action of ARV-102 as a PROTAC degrader of LRRK2.









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